

# A Post Hoc Analysis Comparing Lisdexamfetamine and OROS-MPH on ADHD Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |  |
|----------------------|------------------|-----------|--|--|--|--|
| Compound Name:       | Lisdexamfetamine |           |  |  |  |  |
| Cat. No.:            | B1249270         | Get Quote |  |  |  |  |

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of **lisdexamfetamine** dimesylate (LDX) and osmotic-release oral system methylphenidate (OROS-MPH), two prominent long-acting stimulant medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following analysis is based on post hoc analyses of randomized controlled trials and head-to-head studies, offering valuable insights into their relative efficacy and safety profiles.

## **Efficacy in ADHD Symptom Reduction**

A post hoc analysis of a 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo-controlled, phase III study in children and adolescents (aged 6-17) with ADHD demonstrated statistically significant greater improvement in ADHD symptoms for **lisdexamfetamine** compared to OROS-MPH.[1][2][3][4] Efficacy was primarily assessed using the ADHD Rating Scale IV (ADHD-RS-IV) and the Clinical Global Impressions-Improvement (CGI-I) scale.



| Efficacy<br>Outcome                                                                    | Lisdexamfeta<br>mine (LDX) | OROS-<br>Methylphenida<br>te (OROS-<br>MPH) | Placebo               | Statistical<br>Comparison<br>(LDX vs.<br>OROS-MPH)             |
|----------------------------------------------------------------------------------------|----------------------------|---------------------------------------------|-----------------------|----------------------------------------------------------------|
| Mean Change<br>from Baseline in<br>ADHD-RS-IV<br>Total Score                           | -24.3[1][2][4]             | -18.7[1][2][4]                              | -5.7[1][2][4]         | Statistically significant in favor of LDX (p < 0.001)[1][2][4] |
| Percentage of Responders (≥30% reduction in ADHD-RS-IV & CGI-I of 1 or 2)              | 74.2%[2][3]                | 55.9%[2][3]                                 | 10.7%[2][3]           | Statistically significant in favor of LDX (p < 0.05)[2]        |
| Percentage of Patients with CGI-I Score of 1 (very much improved) or 2 (much improved) | Not explicitly stated      | Not explicitly stated                       | Not explicitly stated | Statistically significant in favor of LDX (p < 0.05)[1][2]     |

In separate acute comparator trials in adolescents (13-17 years), the results were more nuanced. A 6-week forced-dose study showed **lisdexamfetamine** to be superior to OROS-MPH in improving ADHD symptoms.[5][6][7] However, an 8-week flexible-dose study did not show a statistically significant difference between the two active treatments.[5][6][7]



| Study Design                   | Lisdexamfeta<br>mine (LDX)<br>Change in<br>ADHD-RS-IV<br>Total Score | OROS- Methylphenida te (OROS- MPH) Change in ADHD-RS-IV Total Score | Placebo<br>Change in<br>ADHD-RS-IV<br>Total Score | Statistical<br>Comparison<br>(LDX vs.<br>OROS-MPH)                       |
|--------------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------|---------------------------------------------------|--------------------------------------------------------------------------|
| 6-Week Forced-<br>Dose Study   | -25.4[5][6][7]                                                       | -22.1[5][6][7]                                                      | -17.0[5][6][7]                                    | Statistically<br>significant in<br>favor of LDX (p =<br>0.0013)[5][6][7] |
| 8-Week Flexible-<br>Dose Study | -25.6[5][6][7]                                                       | -23.5[5][6][7]                                                      | -13.4[5][6][7]                                    | Not statistically significant (p = 0.0717)[5][6][7]                      |

## **Experimental Protocols**

The findings presented are primarily derived from a post hoc analysis of a European, 7-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-optimization, phase III study (Study SPD489-325) and two acute head-to-head comparator trials.

## Post Hoc Analysis of Phase III Study (SPD489-325)

- Objective: To compare the efficacy and safety of lisdexamfetamine versus OROS-MPH and placebo in children and adolescents with ADHD.
- Participants: Children and adolescents aged 6-17 years meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for ADHD and having a baseline ADHD-RS-IV total score of ≥28.[2][3]
- Intervention: Patients were randomized (1:1:1) to receive dose-optimized, once-daily **lisdexamfetamine** (30, 50, or 70 mg/day), OROS-MPH (18, 36, or 54 mg/day), or placebo for 7 weeks.[2][3]
- Primary Outcome Measures: The primary efficacy endpoints in the original study were the change from baseline in ADHD-RS-IV total score and the CGI-I score at endpoint.[2][3] This post hoc analysis focused on the comparison between the two active treatment arms.







• Safety Assessments: Treatment-emergent adverse events (TEAEs) and vital signs were monitored throughout the study.[2][3]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 2. Methylphenidate Wikipedia [en.wikipedia.org]
- 3. psychiatrist.com [psychiatrist.com]
- 4. droracle.ai [droracle.ai]
- 5. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dextroamphetamine? [synapse.patsnap.com]
- 7. PathWhiz [pathbank.org]
- To cite this document: BenchChem. [A Post Hoc Analysis Comparing Lisdexamfetamine and OROS-MPH on ADHD Symptoms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249270#post-hoc-analysis-comparing-lisdexamfetamine-and-oros-mph-on-adhd-symptoms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com